Hirsuteine

Übersicht

Beschreibung

Hirsuteine is an indole alkaloid isolated from the plant species Uncaria, particularly Uncaria rhynchophylla . It is known for its therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . This compound has shown promising effects in treating neurological and cardiovascular diseases, as well as exhibiting anticancer potentials .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hirsutein kann durch verschiedene chemische Reaktionen mit Indolalkaloiden synthetisiert werden. Die Synthese beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Hirsutein beinhaltet die Extraktion und Reinigung aus Uncaria-Arten. Der Prozess umfasst Lösungsmittelextraktion, Chromatographie und Kristallisation, um reines Hirsutein zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hirsutein durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Hirsutein kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Hirsutein in reduzierte Formen umwandeln.

Substitution: Hirsutein kann Substitutionsreaktionen eingehen, bei denen spezifische funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogenen und Alkylierungsmitteln, werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Hirsuteine has been extensively studied for its antiproliferative effects against various cancer cell lines.

Neurological Applications

This compound is also being investigated for its effects on the central nervous system (CNS).

Potential Benefits

- Pain Management : this compound acts as a TRPV1 agonist, which is significant for pain modulation. Studies have shown that it can desensitize TRPV1 channels in sensory neurons, suggesting its potential use in treating conditions associated with TRPV1 activation, such as hypertension and inflammatory pain .

- Neuroprotection : The compound exhibits antioxidant properties that may protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases.

Pharmacokinetics and Distribution

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

Tissue Distribution

Research indicates that after administration, this compound is predominantly distributed in the liver and kidneys, with lower concentrations in brain tissue. This distribution pattern suggests that while it may have systemic effects, its ability to cross the blood-brain barrier is limited .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

| Application Area | Cancer Type | Mechanism | Effects Observed |

|---|---|---|---|

| Anticancer | Lung Cancer | Induction of apoptosis; cell cycle arrest | Reduced cell viability; morphological changes |

| Breast Cancer | Activation of intrinsic apoptotic pathway | Decreased colony formation; selective toxicity | |

| Neurology | Pain Management | TRPV1 channel activation | Pain relief through desensitization |

| Neuroprotection | Antioxidant activity | Potential protection against oxidative stress |

Wirkmechanismus

Hirsuteine exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by downregulating Bcl-2 and upregulating Bax, Apaf1, and cleaved caspase-3 and caspase-9.

Cardiovascular Effects: Inhibits calcium ion flow, leading to decreased blood pressure and cardiovascular protection.

Neurological Effects: Modulates neurotransmitter release and receptor activity, providing neuroprotective benefits.

Vergleich Mit ähnlichen Verbindungen

Hirsutein wird mit anderen Indolalkaloiden wie Hirsutin, Rhynchophyllin und Isorhynchophyllin verglichen:

Rhynchophyllin: Bekannt für seine kardiovaskulären Vorteile, ähnlich wie Hirsutein, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Isorhynchophyllin: Teilt neuroprotektive Wirkungen mit Hirsutein, hat aber einzigartige chemische Eigenschaften und Anwendungen.

Hirsutein zeichnet sich durch sein breites Spektrum an therapeutischen Vorteilen und sein Potenzial bei der Behandlung verschiedener Krankheiten aus, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung macht .

Biologische Aktivität

Hirsuteine, an indole alkaloid derived from the traditional Chinese medicinal herb Uncaria rhynchophylla, has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment. This article synthesizes recent research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (HTE) is recognized for its significant pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for cancer therapy.

- Induction of Apoptosis : this compound has been shown to promote apoptotic cell death in various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells (NCI-H1299), this compound induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic markers like Bax and cleaved caspases .

- Cell Cycle Arrest : this compound effectively causes cell cycle arrest in different phases depending on the cancer type. For instance, in MDA-MB-453 breast cancer cells, it induced G2/M phase arrest by downregulating cyclin B1 and CDK1 . Similarly, in colorectal cancer cells, this compound was found to prolong the half-life of wild-type p53, enhancing its transcriptional activity and leading to cell cycle arrest .

- Inhibition of Cell Proliferation : The compound exhibits a dose-dependent inhibitory effect on cell proliferation across multiple cancer types. For example, in both NSCLC and breast cancer models, this compound significantly reduced cell viability as assessed by MTT assays and colony formation assays .

Study 1: this compound in NSCLC

A study demonstrated that this compound suppressed NCI-H1299 cell growth by inducing apoptotic death in a dose-dependent manner. The mechanisms involved included G0-G1 phase arrest and downregulation of cyclin E and CDK2 .

Study 2: this compound in Breast Cancer

Research on MDA-MB-453 cells indicated that this compound not only inhibited proliferation but also promoted apoptosis through similar pathways involving Bcl-2 downregulation and cytochrome c release .

Study 3: this compound in Colorectal Cancer

In colorectal cancer models, this compound demonstrated anticancer effects independent of p53 status by inducing autophagy and inhibiting cell growth through various molecular pathways .

Comparative Table of Biological Activities

| Activity | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Induction of Apoptosis | NSCLC (NCI-H1299) | Downregulation of Bcl-2; Upregulation of Bax | Increased apoptotic cell death |

| Cell Cycle Arrest | Breast Cancer (MDA-MB-453) | G2/M phase arrest; Downregulation of cyclin B1 | Reduced cell proliferation |

| Anticancer Activity | Colorectal Cancer | Activation of p53 pathway; Induction of autophagy | Inhibition of tumor growth |

Pharmacokinetics and Metabolism

The metabolic fate of this compound has been explored in animal models, revealing insights into its bioavailability and potential metabolites that may contribute to its therapeutic effects . Research indicates that this compound undergoes significant metabolism which can influence its biological activity.

Eigenschaften

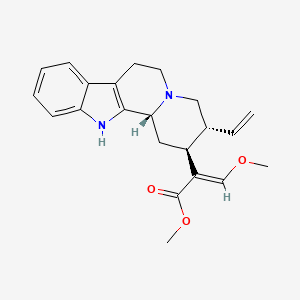

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046112 | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35467-43-7 | |

| Record name | Hirsuteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsuteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.